N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]acetamide
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Overview
Description
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a phenyl group, an oxane ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-4-phenyloxane with an appropriate ethylating agent to introduce the ethyl group. This is followed by the reaction with 4-(dimethylamino)benzyl chloride to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-pyridinamine: Shares the dimethylamino group and is used in similar chemical reactions.
4,4’-Bis(dimethylamino)benzophenone: Contains a similar aromatic structure and is used in dye synthesis and other applications
Uniqueness
N-[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL]-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H36N2O2 |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C26H36N2O2/c1-21(29)28(19-22-11-13-24(14-12-22)27(4)5)17-15-26(23-9-7-6-8-10-23)16-18-30-25(2,3)20-26/h6-14H,15-20H2,1-5H3 |
InChI Key |
IWHXLLSJJIZVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=CC=C2)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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